molecular formula C19H19Cl2N5OS B4723849 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4723849
M. Wt: 436.4 g/mol
InChI Key: XGIASFSRKCKGAL-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5OS/c20-14-2-1-13(16(21)9-14)11-25-5-7-26(8-6-25)12-19(27)22-15-3-4-17-18(10-15)24-28-23-17/h1-4,9-10H,5-8,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIASFSRKCKGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazole ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

    Dichlorobenzyl Compounds: Compounds with the dichlorobenzyl moiety attached to different cores.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of structural features, which may confer distinct properties and activities compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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